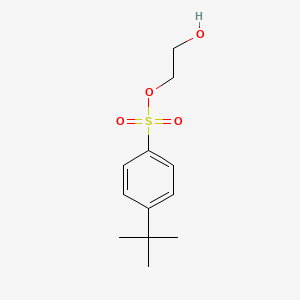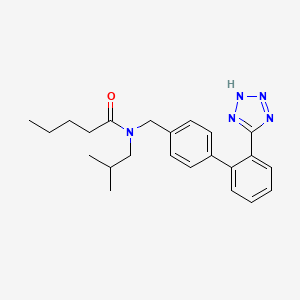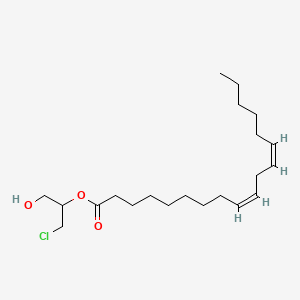
(1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate is a complex organic compound that features both a chlorinated hydroxypropyl group and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate typically involves the esterification of (9Z,12Z)-octadeca-9,12-dienoic acid with (1-chloro-3-hydroxypropan-2-yl) alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bonds in the diene system can be reduced to single bonds.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products
Oxidation: Formation of (1-chloro-3-oxopropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate.
Reduction: Formation of (1-chloro-3-hydroxypropan-2-yl) octadecanoate.
Substitution: Formation of (1-azido-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate or (1-thiocyanato-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological membranes and proteins may lead to the development of new pharmaceuticals.
Industry
In industrial applications, this compound can be used as a precursor for the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with cellular membranes and proteins. The compound’s hydrophobic tail allows it to integrate into lipid bilayers, potentially disrupting membrane integrity. Additionally, the hydroxyl and chloro groups can form hydrogen bonds and electrostatic interactions with proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
(1-chloro-3-hydroxypropan-2-yl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate: Contains an additional double bond in the diene system.
(1-chloro-3-hydroxypropan-2-yl) octadecanoate: Lacks the conjugated diene system.
Uniqueness
(1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate is unique due to its specific combination of a chlorinated hydroxypropyl group and a conjugated diene system. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C21H37ClO3 |
|---|---|
Peso molecular |
373.0 g/mol |
Nombre IUPAC |
(1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C21H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h6-7,9-10,20,23H,2-5,8,11-19H2,1H3/b7-6-,10-9- |
Clave InChI |
XXIZTUQKOFRDML-HZJYTTRNSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(CO)CCl |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)OC(CO)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


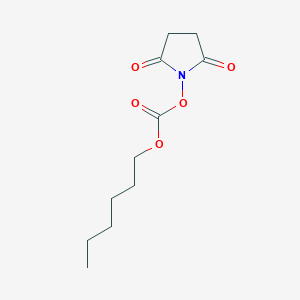

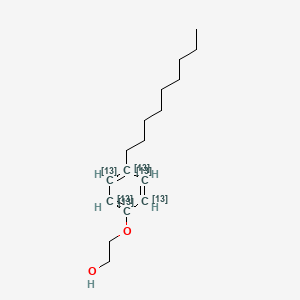

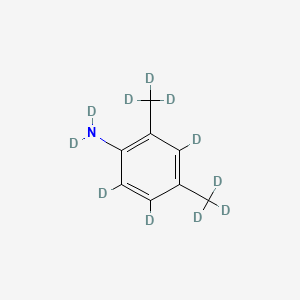
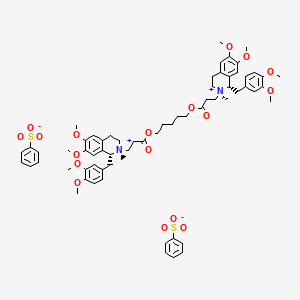

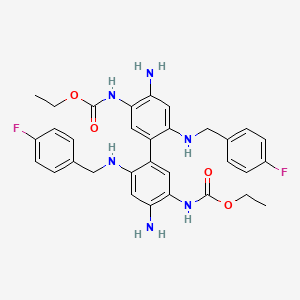
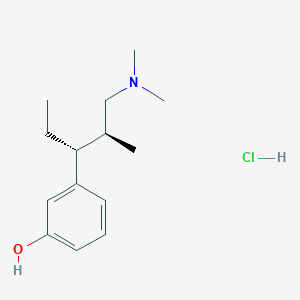

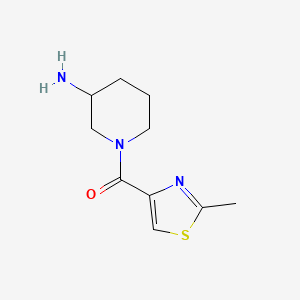
![(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate](/img/structure/B13439627.png)
